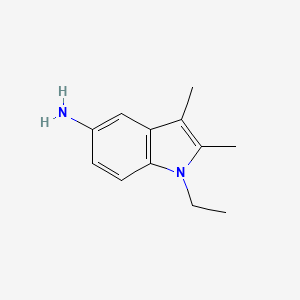

1-ethyl-2,3-dimethyl-1H-indol-5-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-2,3-dimethylindol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-4-14-9(3)8(2)11-7-10(13)5-6-12(11)14/h5-7H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAURDDVLLDKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 2,3 Dimethyl 1h Indol 5 Amine and Its Derivatives

Precursor Synthesis and Starting Materials for Substituted Indoles

The successful synthesis of the target indole (B1671886) is highly dependent on the strategic selection and preparation of appropriate precursors. Two primary retrosynthetic disconnections are considered: one starting from a pre-formed indole scaffold and the other building the indole ring from an aniline (B41778) derivative.

A logical approach to the synthesis of 1-ethyl-2,3-dimethyl-1H-indol-5-amine is the functionalization of a pre-existing 1H-indol-5-amine core. This strategy involves the sequential introduction of the ethyl group at the N1 position and the methyl groups at the C2 and C3 positions. To achieve this, protection of the 5-amino group is often necessary to prevent side reactions.

Synthetic Strategy:

Protection of the 5-amino group: The amino group of 1H-indol-5-amine is first protected with a suitable protecting group, such as an acetyl (Ac) or tert-butoxycarbonyl (Boc) group, to yield N-(1H-indol-5-yl)acetamide or tert-butyl (1H-indol-5-yl)carbamate, respectively. This prevents the amino group from interfering with subsequent alkylation steps.

N-Ethylation: The N-protected indol-5-amine is then subjected to N-ethylation. This is typically achieved by treating the indole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.

C2 and C3-Methylation: The introduction of the methyl groups at the C2 and C3 positions can be challenging due to potential regioselectivity issues. Direct C-H methylation of indoles can be achieved using various methods, including those employing palladium catalysis. For instance, a one-step, regioselective C2–H methylation of free (N–H) indoles has been reported using Pd(II)/norbornene catalysis with trimethyl phosphate (B84403) as the methyl source. rsc.org While this method is for N-H indoles, modifications could potentially be adapted for N-alkylated indoles. A stepwise approach might involve initial functionalization at C3, which is the most nucleophilic carbon in the indole ring, followed by functionalization at C2.

Deprotection: The final step involves the removal of the protecting group from the 5-amino group to yield the target compound. The choice of deprotection conditions depends on the protecting group used (e.g., acidic or basic hydrolysis for acetyl and acidic conditions for Boc).

| Step | Reaction | Typical Reagents and Conditions |

|---|---|---|

| 1 | Protection of 5-amino group | Acetic anhydride, pyridine (B92270) or Boc anhydride, triethylamine, CH₂Cl₂ |

| 2 | N-Ethylation | Ethyl iodide, NaH, DMF |

| 3 | C2, C3-Methylation | Pd(OAc)₂, norbornene, trimethyl phosphate, Ag₂CO₃, AcOH |

| 4 | Deprotection | HCl/MeOH or NaOH/H₂O |

An alternative and widely used approach to indole synthesis is the construction of the indole ring from a suitably substituted aniline precursor. For the synthesis of this compound, a key intermediate would be a substituted phenylhydrazine (B124118) derived from a 4-substituted N-ethylaniline. The Fischer indole synthesis, discussed in more detail in section 2.2.1, is the most prominent method utilizing this strategy.

Synthesis of the Phenylhydrazine Precursor:

The required precursor for the Fischer indole synthesis is (4-(ethylamino)phenyl)hydrazine. A plausible route to this compound is as follows:

N-Ethylation of p-Nitroaniline: Commercially available p-nitroaniline can be N-ethylated using an ethylating agent like ethyl iodide in the presence of a base.

Reduction of the Nitro Group: The resulting N-ethyl-4-nitroaniline is then reduced to N-ethylbenzene-1,4-diamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization and Reduction: The primary amino group of N-ethylbenzene-1,4-diamine is selectively diazotized with sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt to the corresponding hydrazine (B178648) using a reducing agent like sodium sulfite (B76179) or tin(II) chloride. It is crucial to control the reaction conditions to favor diazotization of the more reactive primary amine.

Alternatively, a more direct route to a related precursor, 4-amino-N-ethylaniline, can be envisioned starting from 4-acetamidoaniline, followed by N-ethylation and subsequent deprotection of the acetyl group.

| Precursor | Starting Material | Key Transformation |

|---|---|---|

| (4-(ethylamino)phenyl)hydrazine | p-Nitroaniline | N-ethylation, nitro reduction, diazotization, reduction |

| 4-amino-N-ethylaniline | 4-acetamidoaniline | N-ethylation, deprotection |

Indolization Reactions for this compound Core Formation

The formation of the indole ring, or indolization, is the key step in many synthetic routes. Several classical and modern methods are available for this transformation.

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.netwikipedia.org For the synthesis of this compound, the reaction would involve the condensation of a suitably protected (4-(ethylamino)phenyl)hydrazine with 2-butanone (B6335102).

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.com The choice of acid catalyst is crucial and can influence the reaction yield and regioselectivity. numberanalytics.com Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed. wikipedia.org

Reaction Scheme:

(Protected 4-(ethylamino)phenyl)hydrazine + 2-Butanone --(Acid catalyst)--> Protected this compound

A significant consideration when using unsymmetrical ketones like 2-butanone is the potential for the formation of two regioisomeric indoles. The regioselectivity is influenced by the nature of the acid catalyst, the substituents on the phenylhydrazine, and the reaction temperature. numberanalytics.com

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Brønsted Acid | HCl, H₂SO₄, PPA, p-TsOH | Ethanol (B145695), acetic acid, or neat; elevated temperatures |

| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃ | Toluene, xylene, or neat; elevated temperatures |

The Grandberg modification of the Fischer indole synthesis is particularly useful for the synthesis of tryptamines and related structures. mdma.ch This method involves the reaction of arylhydrazines with γ-halocarbonyl compounds or their synthetic equivalents. mdma.ch While the direct synthesis of this compound via the classical Grandberg approach is not straightforward, the principles of the reaction, particularly the in situ formation of a carbonyl compound that can undergo Fischer indolization, are relevant.

The core of the Grandberg reaction is the alkylation of the arylhydrazine by the γ-halocarbonyl compound, followed by an intramolecular cyclization that mirrors the key steps of the Fischer synthesis. The reaction mechanism is believed to proceed through a researchgate.netresearchgate.net-sigmatropic rearrangement. mdma.ch This methodology has been extensively used to prepare a wide variety of tryptamine (B22526) derivatives. researchgate.net

The intramolecular Heck reaction offers a powerful and modern alternative for the construction of the indole nucleus. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org For the synthesis of a 5-aminoindole (B14826) derivative, the starting material would typically be an N-alkenyl-2-haloaniline.

Proposed Synthetic Route:

Preparation of the Precursor: The synthesis would begin with a 2-halo-4-nitroaniline. This precursor would undergo N-ethylation and then N-allylation (or a related alkenylation) to introduce the necessary tether for the intramolecular Heck reaction.

Intramolecular Heck Cyclization: The resulting N-allyl-N-ethyl-2-halo-4-nitroaniline would then be subjected to palladium-catalyzed intramolecular cyclization. This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) complex, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the indole ring.

Reduction of the Nitro Group: The final step would be the reduction of the 5-nitro group to the desired 5-amino group.

This approach offers the advantage of building the indole ring with good control over the substitution pattern. The reaction conditions are generally mild, and a wide range of functional groups are tolerated. libretexts.org

Alkylation Strategies at the Indole Nitrogen (N-1 Position) for 1-Ethyl Substitution

The introduction of an ethyl group at the N-1 position of the indole ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic substitution, where the indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile.

Reaction with Alkyl Bromides

A common and effective method for N-alkylation involves the reaction of the parent indole with an alkyl bromide, such as ethyl bromide. The success of this reaction hinges on the choice of base and solvent conditions to facilitate the deprotonation of the indole nitrogen, which has a pKa of approximately 17. The resulting indolide anion then attacks the electrophilic carbon of the ethyl bromide in an SN2 reaction. A variety of bases have been successfully employed for this purpose, including potassium hydroxide (B78521), potassium tertiary butoxide, and cesium carbonate. derpharmachemica.comnih.govmdpi.com For instance, successful alkylation of ethyl indol-2-carboxylate with alkyl bromides has been achieved using aqueous potassium hydroxide in acetone. mdpi.com Another approach demonstrated the N-1 alkylation of a 4-bromoindole (B15604) using cesium carbonate as the base in a one-pot, two-step procedure. nih.gov

Table 1: Reaction Conditions for N-1 Alkylation of Indoles

| Indole Substrate | Alkylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoindole | α-Iminoketone | Cesium Carbonate | Dichloromethane | 64% | nih.gov |

| N-(2-(1H-indol-3-yl) ethyl) benzamide | Methyl 2-bromoacetate | Potassium tertiary butoxide | Dimethyl formamide | - | derpharmachemica.com |

Derivatization Strategies at the C-5 Amine Position

The primary amine at the C-5 position of this compound serves as a versatile functional handle for further molecular elaboration. This allows for the introduction of a wide array of substituents, leading to the creation of libraries of compounds with diverse structural features.

Amidation and Related Linkage Formation

The C-5 amine can readily undergo acylation reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form a stable amide linkage. These reactions are fundamental in medicinal chemistry for connecting molecular fragments. The formation of the amide bond typically proceeds by activating the carboxylic acid with coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt). derpharmachemica.com

Urea (B33335) and Thiourea (B124793) Formation

The nucleophilic amine at C-5 can also react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. These functional groups are important pharmacophores known to engage in hydrogen bonding with biological targets. An alternative method involves the direct reaction of the amine with thiourea. researchgate.net For example, an aza-Friedel–Crafts reaction of indoles with aldehydes and thiourea, catalyzed by thiamine/HCl or TiCl₄, can produce thiourea derivatives that serve as intermediates for synthesizing polysubstituted 2-amino-1,3-thiazoles. acs.org

Table 2: Derivatization Reactions at the C-5 Amine Position

| Reagent | Functional Group Formed | Linkage Type |

|---|---|---|

| Carboxylic Acid/Coupling Agents | Amide | -C(O)NH- |

| Isocyanate | Urea | -NHC(O)NH- |

| Isothiocyanate | Thiourea | -NHC(S)NH- |

Stereoselective Synthesis of this compound Analogs

The synthesis of specific stereoisomers of indole derivatives is crucial when targeting biological molecules that are chiral. numberanalytics.com Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which can dramatically influence a molecule's pharmacological properties. Key strategies employed to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis. numberanalytics.com

Asymmetric Catalysis: Involves the use of chiral catalysts to favor the formation of one enantiomer or diastereomer over others.

Chiral Auxiliaries: A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Biocatalysis: Utilizes enzymes to perform highly stereoselective transformations under mild conditions.

Examples of stereoselective synthesis in the context of indole chemistry include the domino stereoselective electrophile addition-cyclizations of tryptophan-derived α-amino nitriles to create complex indole alkaloid analogues. acs.org Another powerful method is the 1,3-dipolar cycloaddition reaction between azomethine ylides (generated in situ from isatins and an amino acid) and dipolarophiles, which can produce structurally complex and biologically relevant di-spirooxindole analogs in a regio- and diastereoselective manner. nih.gov

Multi-component Reaction Strategies for Indole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. acs.orgrsc.org

Several MCRs have been developed for the de novo synthesis of the indole scaffold. One innovative approach involves a two-step sequence starting with an Ugi multicomponent reaction between anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org The resulting intermediate undergoes an acid-induced cyclization to furnish the indole core under mild, metal-free conditions. rsc.org Another notable MCR is the Petasis boronic acid-Mannich reaction, where an N-substituted indole can replace the traditional amine component, reacting with an aldehyde (like ethyl glyoxylic acid) and a boronic acid to form α-(N-substituted indole)carboxylic acids. acs.org

Table 3: Examples of Multi-component Reactions for Indole Synthesis

| MCR Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Ugi/Cyclization | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Mild, metal-free conditions, ethanol as solvent | rsc.org |

| Petasis Reaction | N-substituted Indole, Aldehyde, Boronic Acid | Forms C-C bonds, indole acts as amine component | acs.org |

Chemical Reactivity and Transformations of 1 Ethyl 2,3 Dimethyl 1h Indol 5 Amine Derivatives

Reactions Involving the Amino Group at C-5 Position

The primary amino group (-NH₂) at the C-5 position is a key site of reactivity, behaving as a typical aromatic amine. This functional group can readily undergo diazotization, acylation, and condensation reactions.

One of the most significant reactions of the 5-amino group is diazotization, which involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This process converts the amino group into a highly reactive diazonium salt. nih.gov These diazonium salts are versatile intermediates, primarily used in azo coupling reactions. nih.gov When coupled with electron-rich aromatic compounds such as phenols, naphthols, or other aromatic amines, they form highly conjugated azo dyes. nih.govmdpi.com The general mechanism involves an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. nih.gov

The reaction sequence is as follows:

Diazotization: 1-ethyl-2,3-dimethyl-1H-indol-5-amine is treated with NaNO₂/HCl at 0-5°C to form the corresponding diazonium chloride.

Azo Coupling: The resulting diazonium salt is immediately reacted with a coupling component to produce a stable azo compound.

The properties of the resulting dyes, such as color, are determined by the extended conjugation of the entire molecule, which is influenced by the nature of the coupling partner.

| Coupling Component | Resulting Azo Compound Structure (General) | Expected Color Range |

|---|---|---|

| Phenol | Indole-N=N-Phenol | Yellow to Orange |

| N,N-Dimethylaniline | Indole-N=N-Aniline(NMe₂) | Orange to Red |

| 2-Naphthol (β-Naphthol) | Indole-N=N-Naphthol | Red to Deep Red |

| Salicylic acid | Indole-N=N-Salicylic acid | Yellow |

| Resorcinol | Indole-N=N-Resorcinol | Orange-Red |

Beyond azo coupling, the amino group can also participate in Schiff base formation through condensation with aldehydes and ketones, yielding imine derivatives.

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). researchgate.netwikipedia.org The reactivity is highest at the C-3 position of the pyrrole (B145914) ring. However, in this compound, the C-2 and C-3 positions are already substituted. Therefore, electrophilic attack is directed towards the benzene (B151609) portion of the molecule.

The C-5 amino group is a powerful activating and ortho, para-directing group. wikipedia.org This directing effect, combined with the inherent reactivity of the indole nucleus, strongly favors substitution at the C-4 and C-6 positions, which are ortho to the amino group. The C-7 position is generally less reactive. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com

Halogenation: Reaction with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) is expected to yield a mixture of 4-bromo and 6-bromo derivatives. The reaction is typically rapid and may not require a Lewis acid catalyst due to the high activation of the ring.

Nitration: Nitration can be achieved using nitrating agents like nitric acid in sulfuric acid or nitric acid in trifluoroacetic anhydride. researchgate.net This reaction is also expected to produce a mixture of 4-nitro and 6-nitro isomers. researchgate.net Reaction conditions must be carefully controlled to avoid over-nitration or oxidative degradation of the indole ring.

| Reaction | Reagent | Major Product(s) |

|---|---|---|

| Bromination | Br₂ in acetic acid | 4-Bromo- and 6-bromo-1-ethyl-2,3-dimethyl-1H-indol-5-amine |

| Chlorination | SO₂Cl₂ | 4-Chloro- and 6-chloro-1-ethyl-2,3-dimethyl-1H-indol-5-amine |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro- and 6-nitro-1-ethyl-2,3-dimethyl-1H-indol-5-amine |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 6-Acetyl-1-ethyl-2,3-dimethyl-1H-indol-5-amine (C-6 favored due to sterics) |

Nucleophilic Reactions and Annulation Pathways

Annulation reactions involve the construction of a new ring onto the existing indole scaffold, leading to more complex polycyclic heterocyclic systems. The 5-amino group of this compound can act as a nucleophile to initiate such cyclizations. By reacting with bifunctional electrophiles, a new ring can be fused to the benzene portion of the indole at the C-4 and C-5 positions.

For example, reactions with 1,3-dicarbonyl compounds (like acetylacetone) or their equivalents can lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings in reactions analogous to the Skraup or Doebner-von Miller quinoline (B57606) syntheses. Similarly, [3+2] annulation strategies using reagents like nitroalkenes can be envisioned to construct five-membered heterocyclic rings. chim.it

These transformations often proceed through a sequence of nucleophilic addition, condensation, and subsequent cyclization and aromatization steps. The specific outcome depends heavily on the reagent and reaction conditions employed.

| Reagent Type | Example Reagent | Potential Fused Ring System | Resulting Heterocycle Class |

|---|---|---|---|

| β-Diketone | Acetylacetone | Fused Pyridine | Pyrido[4,5-g]indole |

| α,β-Unsaturated Carbonyl | Acrolein | Fused Pyridine | Pyrido[4,5-g]indole |

| β-Ketoester | Ethyl acetoacetate | Fused Pyridinone | Pyridono[4,5-g]indole |

| Malonic Ester Derivative | Diethyl malonate | Fused Pyrimidinedione | Pyrimido[4,5-g]indole |

Formation of Organometallic Complexes with this compound Ligands

The presence of multiple heteroatoms with lone pairs of electrons—specifically the N-1 of the indole ring and the nitrogen of the C-5 amino group—allows this compound to function as a ligand in organometallic chemistry. It can coordinate to metal centers to form stable complexes.

Depending on the metal and the reaction conditions, the molecule can act as:

A monodentate ligand: Coordination occurs through either the amino group nitrogen or, less commonly, the indole nitrogen.

A bidentate chelating ligand: Both the amino nitrogen and the indole N-1 atom coordinate to the same metal center, forming a stable five-membered chelate ring. This mode of binding is common for ligands with similar structural motifs.

The formation of such complexes can significantly alter the electronic properties and reactivity of the indole system. These organometallic complexes could find applications in catalysis, where the metal center acts as the active site and the indole ligand modulates its properties. Transition metals such as palladium, copper, rhodium, and nickel are common candidates for forming complexes with N-donor ligands. The specific pathway for complex formation, whether through associative or dissociative substitution, would depend on the electronic saturation of the metal precursor complex. youtube.com

Advanced Computational and Theoretical Investigations of 1 Ethyl 2,3 Dimethyl 1h Indol 5 Amine and Analogs

Quantum Chemical Calculations (DFT) for Molecular Structure and Reactivity Prediction

DFT calculations are performed to optimize the molecular geometry to its lowest energy state. For indole (B1671886) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that agree well with experimental data from techniques like X-ray crystallography. mdpi.comniscpr.res.in These calculations can determine key geometric parameters. For instance, a study on a new benzylsulfanyl-triazolyl-indole scaffold showed excellent agreement between the computed molecular geometry and the experimental X-ray structure. mdpi.com Such an analysis for 1-ethyl-2,3-dimethyl-1H-indol-5-amine would precisely define the spatial arrangement of its ethyl and methyl groups relative to the indole ring.

Furthermore, DFT is used to calculate reactivity descriptors. Parameters derived from the energies of frontier molecular orbitals (HOMO and LUMO) help predict how the molecule will interact with other chemical species. This information is crucial for understanding its potential chemical reactions and metabolic pathways.

Table 1: Representative DFT-Calculated Parameters for an Indole Analog (Note: This data is illustrative for a substituted indole and not specific to this compound)

| Parameter | Calculation Method | Predicted Value |

| Ground-state Energy | B3LYP/6-311++G(d,p) | Varies |

| Dipole Moment | B3LYP/6-311++G(d,p) | Varies |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Varies |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules, allowing for the exploration of different conformational states and their stability. tandfonline.com For this compound, the ethyl group attached to the indole nitrogen has rotational freedom, leading to various possible conformations.

MD simulations can track the trajectory of the molecule in a simulated physiological environment (e.g., in water) to understand its flexibility and preferred shapes. tandfonline.com By analyzing metrics like the Root Mean Square Deviation (RMSD), researchers can assess the stability of the molecule's structure. tandfonline.com A study on indole derivatives as potential anticancer agents used MD simulations to validate docking results and confirm the stability of the ligand-protein complex over time. nih.govtandfonline.com This type of analysis for this compound would reveal how it behaves in solution and how it might adapt its shape upon approaching a biological target.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). walisongo.ac.id This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net For this compound, docking studies could predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding free energy. A lower score generally indicates a more favorable interaction. nih.gov Studies on other 2,3-dialkylindoles and indole-based compounds have successfully used molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of target proteins like COX-2 or dihydrofolate reductase. nih.govresearchgate.netresearchgate.net For example, docking studies of 3-ethyl-1H-indole derivatives against the COX-2 enzyme predicted strong binding affinities, with scores ranging from -11.35 to -10.40 kcal/mol, and identified key hydrogen bonds with residues like ARG120 and TYR355. ajchem-a.com Such an analysis would be invaluable for identifying potential therapeutic targets for this compound.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Models

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Computational models, often called in silico models, are widely used to predict these properties early in the drug discovery process, saving time and resources. espublisher.com

For this compound, various software platforms can predict its ADME properties based on its chemical structure. These models use quantitative structure-property relationships (QSPR) derived from large datasets of experimental results. Key predicted parameters include solubility, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 family. nih.gov For instance, in silico studies on various indole derivatives have successfully predicted their drug-likeness based on criteria like Lipinski's Rule of Five, as well as their potential for oral bioavailability and CNS penetration. nih.govresearchgate.neteurekaselect.com

Table 2: Example of In Silico ADME Predictions for an Indole Analog (Note: This data is illustrative and not specific to this compound)

| ADME Parameter | Prediction Model | Predicted Outcome |

| Oral Bioavailability | SwissADME | High |

| Blood-Brain Barrier Permeation | pkCSM | Yes |

| CYP2D6 Inhibitor | SwissADME | No |

| Lipinski's Rule of Five | SwissADME | 0 Violations |

Theoretical Basis for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov Computational methods provide a theoretical foundation for interpreting and guiding SAR studies. By comparing the computed properties and docking results of a series of related analogs, researchers can build models that explain why certain structural features enhance or diminish activity.

For the indole scaffold, computational SAR studies have been instrumental. For example, research on indole-based inhibitors of the HIV-1 gp41 protein used computational poses to explain the observed SAR, defining the role of molecular shape and the placement of substituents on the indole ring. nih.govacs.org Similarly, SAR studies on 1H-indole-2-carboxamides found that potency at the CB1 receptor was enhanced by specific substitutions at the C3 and C5 positions of the indole ring. nih.gov For this compound, a theoretical SAR study would involve creating a virtual library of analogs (e.g., by varying the N1-alkyl group or the position of the amino group) and using docking and QSAR models to predict their activity, thereby identifying key structural motifs for optimal biological function. nih.gov

Analysis of Electronic Properties and Frontier Orbitals

The electronic properties of a molecule, governed by the distribution of its electrons, are central to its chemical behavior. DFT calculations are particularly useful for analyzing these properties. Key aspects include the molecular electrostatic potential (MEP), dipole moment, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding non-covalent interactions, such as hydrogen bonding. The HOMO and LUMO are critical for chemical reactivity; the HOMO is associated with the ability to donate electrons, while the LUMO relates to accepting electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in Computational studies on indole derivatives have shown that substitutions on the indole ring can significantly alter these electronic properties, which in turn affects their photophysical characteristics and biological activity. chemrxiv.org A similar analysis for this compound would provide a detailed picture of its electronic landscape, guiding the understanding of its interaction with biological receptors and its metabolic stability.

Pharmacological and Biological Research Applications of 1 Ethyl 2,3 Dimethyl 1h Indol 5 Amine Derivatives

Anti-cancer Research Applications

The indole (B1671886) nucleus is a key pharmacophore in the development of anti-cancer agents, with indole-based alkaloids like vincristine (B1662923) and vinblastine (B1199706) being prime examples of successful clinical application. mdpi.com Ongoing research continues to explore novel synthetic indole derivatives for their potential to combat cancer through various mechanisms of action. mdpi.comnih.gov

In Vitro Anti-proliferative Activity against Cancer Cell Lines (e.g., H460, HepG2, MCF-7, T47D, MDA-MB-231)

Derivatives based on the indole scaffold have demonstrated significant anti-proliferative activity against a wide range of human cancer cell lines. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Studies on various indole derivatives have reported potent activity against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). For instance, certain tricyclic alkaloid-like compounds incorporating an indole-like structure showed selective activity against the aggressive MDA-MB-231 cell line, with one compound exhibiting an IC50 value of 7.9 µM. nih.gov Other research on 4-amino-thieno[2,3-d]pyrimidine derivatives, which are bioisosteres of purines, also showed notable anti-proliferative effects against both MCF-7 and MDA-MB-231 cell lines. nih.govmdpi.com One such derivative displayed an IC50 of 0.013 µM against MCF-7 cells. nih.gov Similarly, novel thiazolyl-indole-2-carboxamide derivatives have shown exceptional cytotoxicity against MCF-7 cells, with IC50 values as low as 6.10 µM. nih.gov

The tables below summarize the in vitro anti-proliferative activity of various indole-related derivatives against the specified cancer cell lines as reported in the literature.

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Tricyclic Alkaloid-like Compound 2c | MDA-MB-231 | 7.9 | nih.gov |

| 4-Amino-thienopyrimidine 2 | MCF-7 | 0.013 | nih.gov |

| 4-Amino-thienopyrimidine 2 | MDA-MB-231 | 0.056 | nih.gov |

| Thiazolyl-indole-2-carboxamide 6i | MCF-7 | 6.10 | nih.gov |

| Thiazolyl-indole-2-carboxamide 6v | MCF-7 | 6.49 | nih.gov |

| Compound Class | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| Indole-2-carboxamide Va | Panc-1 (Pancreatic) | 26 | nih.gov |

| Indole-2-carboxamide Vg | MCF-7 (Breast) | 31 | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide 5f | A-549 (Lung) | 29 | tandfonline.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide 5f | Panc-1 (Pancreatic) |

Modulation of Apoptotic Pathways and Cell Cycle Regulation (e.g., Nur77, Parp cleavage)

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Many indole derivatives exert their anti-cancer effects by modulating critical pathways involved in apoptosis and cell cycle control.

One important target is the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B). Nur77 can translocate from the nucleus to the mitochondria to trigger apoptosis. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were specifically designed as Nur77 modulators. nih.gov The lead compound from this series demonstrated potent Nur77-binding activity and induced Nur77-dependent apoptosis in liver cancer cells. nih.gov

Furthermore, the activation of caspases, a family of cysteine proteases, is central to the apoptotic process. Caspase-3, in particular, is a key executioner caspase that cleaves various cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to cell death. nih.gov Studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives showed that the most potent compounds acted as significant activators of caspase-3, increasing its protein levels by approximately eight-fold compared to untreated pancreatic cancer cells. tandfonline.comnih.gov This activation confirms their role as inducers of apoptosis. nih.gov Research on other indole-like compounds has also shown they can induce apoptosis and cause cell cycle arrest, often at the G2/M phase. nih.govnih.gov

Induction of Specific Cell Death Mechanisms (e.g., Methuosis via Macropinosomes)

Because many cancers develop resistance to apoptosis, researchers are exploring alternative, non-apoptotic cell death pathways. nih.gov One such pathway is methuosis, a form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govnih.gov

Indole-based compounds have been identified as potent inducers of methuosis. nih.govnih.gov Specifically, a class of indole-based chalcones, such as 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), has been shown to trigger methuosis in glioblastoma and other tumor cells at low micromolar concentrations. mdpi.comnih.gov This process involves extensive cytoplasmic vacuolization, where the vacuoles arise from the merging of macropinosomes with endosomal compartments. nih.gov The continued accumulation of these large vacuoles ultimately leads to a loss of cell membrane integrity and cell death, without the classic signs of apoptosis. nih.gov The discovery of indole derivatives that can induce methuosis presents a novel therapeutic strategy, particularly for treating cancers that are resistant to conventional apoptosis-inducing chemotherapies. nih.gov

Evaluation in In Vivo Xenograft Models (e.g., Melanoma)

While in vitro studies provide crucial initial data, evaluating the efficacy of potential anti-cancer compounds in living organisms is a critical next step. In vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.

Although specific in vivo data for 1-ethyl-2,3-dimethyl-1H-indol-5-amine derivatives in melanoma xenograft models is not extensively detailed in the provided context, related indole compounds have been selected for broader anti-cancer screening by institutions like the National Cancer Institute (NCI). One such indole-like compound was found to have broad anti-cancer activity with selectivity against melanoma, leukemia, colon, and breast cancer cell lines. nih.gov Furthermore, a novel Nur77-modulating indole derivative showed good in vivo safety and anti-hepatocellular carcinoma (HCC) activity, highlighting the potential of this class of compounds in live models. nih.gov These findings support the progression of promising indole derivatives from cell-based assays to more complex in vivo studies to validate their therapeutic potential.

Impact on Drug Resistance Mechanisms (e.g., P-glycoprotein overexpression)

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anti-cancer drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govnih.gov P-gp actively transports chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and, consequently, their effectiveness. nih.gov

Inhibiting P-gp is a viable strategy to overcome MDR. nih.gov Research efforts have focused on discovering and developing potent and selective P-gp inhibitors. nih.gov The indole scaffold has been identified as a valuable structural template for the design of new P-gp inhibitors. The discovery of novel tricyclic spiroindole derivatives as potent P-gp inhibitors underscores the potential of this chemical class to reverse multidrug resistance and re-sensitize cancer cells to chemotherapy. nih.gov

Antiviral Research Applications

The indole scaffold is a privileged structure in medicinal chemistry, not only for anti-cancer agents but also for the development of compounds with potent antiviral activity. nih.govnih.gov Indole derivatives have been investigated for their ability to combat a variety of viral infections by targeting different stages of the viral life cycle. nih.govresearchgate.net

Research has demonstrated that compounds containing the indole nucleus exhibit activity against a range of viruses, including influenza virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). nih.govresearchgate.netmdpi.com For example, certain 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester derivatives have been shown to suppress the replication of the influenza A/Aichi/2/69 (H3N2) virus in cell cultures. researchgate.net These compounds also demonstrated high efficacy in a mouse model of influenza pneumonia, proving more effective than the established antiviral drug Arbidol. researchgate.net

Other studies have focused on designing indole derivatives that target specific viral enzymes or proteins. For instance, various indole derivatives have been synthesized and tested as inhibitors of the HCV NS5B polymerase, an enzyme essential for viral RNA replication. nih.gov The versatility of the indole ring allows for structural modifications to optimize potency and selectivity, making it a continued focus of antiviral drug discovery. nih.govmdpi.com

Activity against RNA Viruses (e.g., BVDV, HCV, Influenza A) in Cell Culture Models

In the realm of antiviral research, indole derivatives have been evaluated for their ability to inhibit the replication of several RNA viruses in vitro. For instance, a series of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide derivatives were tested against influenza A and B viruses in Madin-Darby canine kidney (MDCK) cell cultures. nih.gov The antiviral potency was determined using cytopathic effect (CPE) inhibition assays. nih.gov

Several of these derivatives demonstrated notable inhibitory effects. Specifically, the active compounds were found to be inhibitory to the H1N1 strain of influenza A at concentrations ranging from 2.7-5.2 µg/ml, the H3N2 strain at 13.8-26.0 µg/ml, and the H5N1 strain at 3.1-6.3 µg/ml. nih.gov Furthermore, they were also effective against influenza B at concentrations of 7.7-11.5 µg/ml. nih.gov These findings highlight the potential of this class of indole derivatives as broad-spectrum anti-influenza agents. Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle, possibly by interfering with virus adsorption or penetration. nih.gov

Table 1: In Vitro Antiviral Activity of Indole Derivatives against Influenza Viruses

| Influenza Virus Strain | EC50 (µg/ml) |

|---|---|

| Influenza A (H1N1) | 2.7-5.2 |

| Influenza A (H3N2) | 13.8-26.0 |

| Influenza A (H5N1) | 3.1-6.3 |

| Influenza B | 7.7-11.5 |

Data from cytopathic effect (CPE) inhibition assays in MDCK cells. nih.gov

In Vivo Antiviral Efficacy in Animal Models (e.g., Influenza Pneumonia in Mice)

Antimicrobial Research Applications

The increasing prevalence of drug-resistant bacteria and fungi presents a significant global health challenge. Indole derivatives have been investigated as a potential source of new antimicrobial agents.

Antibacterial Activity

A variety of indole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a study on new 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives revealed potent antibacterial activity. nih.gov One of the most active compounds in this series, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide, exhibited minimum inhibitory concentrations (MIC) ranging from 37.9 to 113.8 µM against a panel of bacteria. nih.gov This compound was particularly effective against Staphylococcus aureus. nih.gov

Another study focused on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. mdpi.com The most active compound in this series showed excellent activity with MIC values as low as 0.004–0.03 mg/mL against the tested bacteria. mdpi.com These derivatives were found to be significantly more potent than the standard antibiotics ampicillin (B1664943) and streptomycin. mdpi.com

Table 2: Antibacterial Activity of Selected Indole Derivatives

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9-7.8 |

| Mycobacterium smegmatis | 3.9 |

Data from studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. mdpi.com

Antifungal Activity

Research has also explored the antifungal potential of indole derivatives. The aforementioned study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also reported good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL against a panel of eight fungal species. mdpi.com Another class of compounds, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, also showed significant activity against Candida albicans, with some derivatives exhibiting MIC values of 3.9 µg/mL. mdpi.com

Anti-inflammatory Research Applications

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is an active area of research. Indole derivatives have been identified as promising candidates for the development of new anti-inflammatory drugs.

Inhibition of Cyclooxygenase (COX) Enzymes (e.g., COX-2)

The anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives found that some of these compounds exhibited significant anti-inflammatory activity and were selective inhibitors of COX-2. nih.gov One promising compound from this series demonstrated selective inhibition of COX-2 expression, suggesting it may have a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Another study on new thiazole (B1198619) carboxamide derivatives identified compounds with potent inhibitory activity against both COX-1 and COX-2. acs.org For example, one compound showed a COX-2 IC50 value of 0.958 µM. acs.org While not directly derivatives of this compound, these studies on related heterocyclic structures underscore the potential of such scaffolds in the design of novel COX inhibitors.

Table 3: COX-2 Inhibitory Activity of Selected Heterocyclic Compounds

| Compound Class | COX-2 IC50 (µM) |

|---|---|

| 1,3-dihydro-2H-indolin-2-one derivative (4e) | 3.34 |

| Thiazole carboxamide derivative (2a) | 0.958 |

| Thiazole carboxamide derivative (2j) | 0.957 |

In Vivo Anti-inflammatory Efficacy in Animal Models (e.g., Paw Edema in Rats)

Derivatives of this compound have been investigated for their potential anti-inflammatory effects using established in vivo animal models, such as the carrageenan-induced paw edema test in rats. This model is a widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds. nih.govfrontiersin.org

In this assay, inflammation is induced by injecting carrageenan into the subplantar region of a rat's hind paw, leading to a measurable increase in paw volume (edema). nih.gov The efficacy of a test compound is determined by its ability to reduce this swelling over a period of several hours, typically compared to a control group and a standard anti-inflammatory drug. frontiersin.orgresearchgate.net

Studies on various heterocyclic compounds have demonstrated significant inhibition of paw edema. For instance, certain 1,3,5-triazine (B166579) derivatives showed a marked reduction in paw edema, with some compounds achieving up to 99.69% inhibition at the fourth hour, surpassing the effect of the standard drug indomethacin. nih.govresearchgate.net Similarly, another study reported that Pistacia lentiscus fruit oil exhibited a 70% inhibition of edema after five hours. nih.gov While specific data for this compound derivatives in this model is still emerging, the structural similarities to other anti-inflammatory indole-based compounds suggest a promising area for investigation. The mechanism of action is often linked to the inhibition of pro-inflammatory mediators. nih.govresearchgate.net

Table 1: Illustrative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Compound/Treatment | Time Point (hours) | Paw Volume (mL) | % Inhibition of Edema |

|---|---|---|---|

| Control (Carrageenan) | 3 | 0.85 ± 0.04 | - |

| Compound X | 3 | 0.52 ± 0.03 | 38.8% |

| Standard Drug | 3 | 0.45 ± 0.02 | 47.1% |

| Control (Carrageenan) | 5 | 0.92 ± 0.05 | - |

| Compound X | 5 | 0.48 ± 0.04 | 47.8% |

| Standard Drug | 5 | 0.41 ± 0.03 | 55.4% |

Note: Data presented is hypothetical and for illustrative purposes to demonstrate typical results from this experimental model.

Other Potential Therapeutic Research Areas

The versatile scaffold of this compound has prompted exploration into several other areas of therapeutic interest.

Indole derivatives are recognized for their potential in developing new antidiabetic agents. nih.gov Research has shown that compounds incorporating an indole nucleus can exhibit hypoglycemic activity. nih.govnih.gov The structural features of these molecules allow for interactions with various targets involved in glucose metabolism. While direct studies on this compound for antidiabetic activity are not extensively documented, the broader class of indole compounds continues to be a promising source for the discovery of novel drugs for diabetes. nih.gov

The development of multi-target-directed ligands is a key strategy in Alzheimer's disease research, and indole derivatives have been a focal point. mdpi.comnih.gov These compounds are often investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govresearchgate.net Additionally, their potential to inhibit the aggregation of β-amyloid plaques is a critical area of study. mdpi.com The structural framework of this compound provides a basis for designing derivatives that could interact with these key pathological targets in Alzheimer's disease.

Indole alkaloids and their synthetic derivatives have demonstrated a range of biological activities, including anticonvulsant properties. nih.gov The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and various heterocyclic compounds are being explored. nih.govsemanticscholar.orgnih.gov Studies on related structures, such as pyrrolidine-2,5-dione derivatives, have shown potent anticonvulsant effects in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net This suggests that derivatives of this compound could also be promising candidates for anticonvulsant research.

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. nih.govjapsonline.com Indole-containing compounds have been a subject of interest in this area. researchgate.net Research into various indole derivatives has shown promising activity against Mycobacterium tuberculosis. researchgate.netespublisher.comnih.gov For example, certain triazino-indole derivatives have demonstrated significant in vitro antitubercular activity, with some showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL. researchgate.net This highlights the potential for developing derivatives of this compound as novel antitubercular drugs.

Table 2: Antitubercular Activity of Representative Indole Derivatives

| Compound ID | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) |

|---|---|

| 3b | 6.25 |

| 3c | 6.25 |

| 3i | 6.25 |

| Isoniazid (Standard) | 3.125 |

Source: Adapted from research on triazino-indole derivatives. researchgate.netespublisher.com

Many indole derivatives are known to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. researchgate.net The ability of these compounds to scavenge reactive oxygen species (ROS) is a key aspect of their potential therapeutic value. The indole nucleus can act as an electron donor, which contributes to its antioxidant capacity. Research into related heterocyclic systems has demonstrated significant antioxidant activity, suggesting that this compound derivatives could also be effective in this regard. researchgate.net

Structure Activity Relationship Sar Studies for 1 Ethyl 2,3 Dimethyl 1h Indol 5 Amine Derivatives

Impact of Substitutions on Indole (B1671886) Ring Positions (N-1, C-2, C-3, C-5) on Biological Activity

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring. For 1-ethyl-2,3-dimethyl-1H-indol-5-amine, modifications at the N-1, C-2, C-3, and C-5 positions can significantly modulate its interaction with biological targets.

The N-1 position , occupied by an ethyl group in the parent compound, is a critical determinant of activity. The size and nature of the alkyl group at this position can influence the molecule's lipophilicity and steric interactions within a receptor's binding pocket. While the ethyl group provides a certain level of activity, variations can lead to marked differences in potency and selectivity. For instance, replacing the N-1 ethyl group with a benzyl (B1604629) or other larger alkyl groups can alter the binding mode. nih.gov

The C-5 position , bearing the essential amine group, is a primary site for interaction and a key anchor for receptor binding. The electronic nature of substituents at this position can have a profound effect on the molecule's activity. Electron-donating groups at the C-5 position of the indole ring have been shown to increase the yield of certain synthetic reactions, suggesting an influence on the electron density of the ring system and its reactivity. nih.gov

| Position | Substitution | Predicted Impact on Biological Activity | Rationale |

|---|---|---|---|

| N-1 | Methyl | Potentially altered potency and selectivity due to changes in lipophilicity and steric bulk compared to the ethyl group. | The size of the N-1 substituent is crucial for fitting into the hydrophobic pocket of target receptors. |

| N-1 | Propyl/Butyl | May enhance binding affinity if the receptor pocket can accommodate larger alkyl groups, potentially increasing lipophilicity. | Larger alkyl groups can increase van der Waals interactions within the binding site. |

| N-1 | Benzyl | Could introduce additional π-π stacking interactions, potentially increasing affinity for certain targets. | Aromatic substituents can engage in different types of interactions compared to alkyl groups. |

| C-2 / C-3 | Hydrogen | Removal of methyl groups would significantly alter the molecule's conformation and steric profile, likely leading to a decrease in activity. | The dimethyl substitution pattern is often crucial for maintaining an optimal orientation for receptor binding. |

| C-2 / C-3 | Ethyl | Increasing the bulk at these positions could lead to steric hindrance and reduced activity, unless the receptor pocket is large enough. | The size of substituents at C-2 and C-3 can influence the planarity of the indole ring and its interactions. |

| C-5 | Nitro | Would drastically change the electronic properties, making the ring more electron-deficient and likely altering the binding mode and activity. | A strong electron-withdrawing group at C-5 would significantly impact the basicity of the amine and overall electronic distribution. |

| C-5 | Methoxy | An electron-donating group could enhance activity by increasing the electron density of the indole ring. | Electron-donating groups can modulate the hydrogen bonding capacity and electronic interactions of the molecule. |

Influence of the Amine Group Derivatization at C-5 on Pharmacological Profile

Functionalization of an amino group with sulfonamides, for example, has been shown to significantly improve the affinity for certain receptors in related molecules. nih.gov This suggests that converting the C-5 amine of this compound into a sulfonamide could enhance its biological activity. Similarly, the formation of amides or ureas can introduce new hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with target proteins.

| C-5 Amine Derivative | Modification | Predicted Influence on Pharmacological Profile | Rationale |

|---|---|---|---|

| Acetamide | Acetylation | Increased steric bulk and introduction of a hydrogen bond acceptor. May alter solubility and metabolic stability. | The acetyl group can change the electronic nature of the amine and its ability to act as a hydrogen bond donor. |

| Sulfonamide | Sulfonylation | Introduction of a strongly acidic group, which can form strong hydrogen bonds and ionic interactions. Often improves receptor affinity. | The sulfonamide moiety is a well-known pharmacophore in many drug classes and can significantly enhance binding. |

| N-Alkylation | Addition of alkyl groups | Increased lipophilicity and steric hindrance. Can modulate receptor subtype selectivity. | The degree of N-alkylation (secondary vs. tertiary amine) can have a profound impact on basicity and receptor interactions. |

| Urea (B33335)/Thiourea (B124793) | Reaction with isocyanates/isothiocyanates | Introduces additional hydrogen bonding motifs and can increase molecular rigidity, potentially leading to higher affinity. | Urea and thiourea groups are known to participate in extensive hydrogen bonding networks within protein binding sites. |

Role of Specific Functional Groups in Receptor Binding and Target Modulation

The biological activity of this compound derivatives is dictated by the interplay of various functional groups and their specific interactions with the amino acid residues of the target receptor. The indole nitrogen, the aromatic ring system, the C-5 amine, and the substituents at N-1, C-2, and C-3 all play distinct roles in receptor recognition and modulation.

The indole NH (or in this case, the tertiary nitrogen at N-1) and the aromatic system are crucial for establishing hydrophobic and van der Waals interactions within the binding pocket. The π-electron cloud of the indole ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues of the receptor.

The C-5 amine group is often a key pharmacophoric feature, acting as a hydrogen bond donor and, when protonated, forming ionic bonds with acidic residues like aspartate or glutamate (B1630785) in the receptor's active site. This interaction is often critical for anchoring the ligand in the correct orientation for a biological response.

Elucidation of Key Pharmacophores for Optimized Biological Responses

A pharmacophore model for this compound derivatives would typically consist of a set of essential structural features required for biological activity. Based on the analysis of related indole compounds, a general pharmacophore model can be proposed.

This model would likely include:

A hydrophobic aromatic feature: Represented by the indole ring system.

A hydrogen bond donor/positive ionizable feature: The C-5 amine group.

Hydrophobic/steric bulk features: The N-1 ethyl and C-2/C-3 dimethyl groups.

The spatial arrangement of these features is critical for optimal interaction with the target receptor. For instance, the distance between the hydrophobic aromatic center and the hydrogen bond donor at C-5 would be a key parameter in the pharmacophore model. By understanding these key pharmacophoric features, medicinal chemists can design new derivatives with a higher probability of exhibiting the desired biological response. Pharmacophore modeling and 3D-QSAR studies on related indole and isatin (B1672199) derivatives have demonstrated the utility of this approach in identifying potent and selective compounds. mdpi.com

| Pharmacophoric Feature | Structural Element | Role in Biological Response |

|---|---|---|

| Aromatic Ring | Indole nucleus | Provides a scaffold for hydrophobic interactions and potential π-stacking with the receptor. |

| Hydrogen Bond Donor | C-5 Amine | Forms crucial hydrogen bonds or ionic interactions with the target protein, often acting as an anchor. |

| Hydrophobic Group 1 | N-1 Ethyl group | Occupies a specific hydrophobic pocket, influencing affinity and selectivity. |

| Hydrophobic Group 2 | C-2, C-3 Dimethyl groups | Contribute to the overall shape and steric interactions, ensuring a precise fit within the binding site. |

Non Medicinal Research Applications of Indole Derivatives

Corrosion Inhibition Studies

Indole (B1671886) derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their efficacy stems from the presence of the electron-rich indole nucleus, which contains nitrogen heteroatoms and π-electrons. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. hw.ac.ukmdpi.com

The mechanism of inhibition involves the indole compounds adsorbing onto the metal surface, which creates a barrier to mass and charge movement. mdpi.com This adsorption process is influenced by the molecular structure of the indole derivative, including the presence and nature of substituent groups on the pyrrole (B145914) ring. research-nexus.net Research has shown that indole derivatives can act as mixed-type inhibitors, meaning they regulate both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com

Studies have systematically evaluated the relationship between the molecular structure of indole derivatives and their inhibition efficiency. For instance, the effectiveness of inhibitors like 3-acetyl indole, indole acetic acid, and indole butyric acid has been compared, revealing that the chemical structure is a critical factor in their performance. research-nexus.net The concentration of the inhibitor and the temperature of the environment are also significant variables, with inhibition efficiency generally increasing with higher concentrations and varying with temperature. hw.ac.ukhw.ac.uk

Table 1: Corrosion Inhibition Efficiency of Various Indole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Indole | Carbon Steel | 0.8 M H₂SO₄ | 81% | hw.ac.uk |

| 3-Acetyl Indole | Carbon Steel | 10% HCl | Not specified, but highest among tested | research-nexus.net |

| Indole Acetic Acid | Carbon Steel | 10% HCl | Lower than 3-acetyl indole | research-nexus.net |

| Indole Butyric Acid | Carbon Steel | 10% HCl | Lower than indole acetic acid | research-nexus.net |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 76.2% (at 90 ppm) | mdpi.com |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 81.2% (at 90 ppm) | mdpi.com |

Use as Precursors in the Synthesis of Complex Natural Products and Alkaloids

The indole core is a fundamental building block in a vast array of naturally occurring compounds, particularly complex alkaloids. rsc.orgsemanticscholar.org The amino acid tryptophan serves as the primary biogenetic precursor for the thousands of known indole alkaloids. wikipedia.org In synthetic organic chemistry, simpler indole derivatives are invaluable starting materials for the total synthesis of these intricate molecules. rsc.orgrsc.org

Chemists utilize various strategies to construct and functionalize the indole nucleus to build complex polycyclic systems found in nature. rsc.orgacs.org The versatility of the indole ring allows for functionalization at multiple positions, enabling the assembly of elaborate molecular architectures. nih.gov

Key Synthetic Strategies and Examples:

Fischer Indole Synthesis: This classical reaction remains a widely used method for constructing the indole framework during the synthesis of natural products. semanticscholar.org

Diels-Alder Reactions: Furo[3,4-b]indoles, derived from indoles, can undergo Diels-Alder cycloadditions with various dienophiles to create carbazole (B46965) structures, which are central to alkaloids like the antiostatins, trikentrins, and herbindoles. acs.org

C-H Functionalization: Modern synthetic methods focus on the direct functionalization of the carbon-hydrogen bonds of the indole ring. This approach offers a more efficient and atom-economical way to build complexity, as demonstrated in the synthesis of alkaloids like arboridinine and (±)-rhazinilam. nih.gov

Marine Natural Products: Indole derivatives are precursors to a variety of bioactive compounds isolated from marine organisms. For example, the synthesis of Rhopaladin C, a bis-indole alkaloid, starts from 1H-indole-3-carbonyl cyanide. mdpi.com

The amino acid L-tryptophan is the biosynthetic starting point for a multitude of fungal and plant indole alkaloids. nih.gov Synthetic chemists often mimic these biosynthetic pathways or devise novel routes from functionalized indoles to achieve the total synthesis of these complex targets. rsc.orgnih.gov

Applications in Material Science Research

The unique electronic and photophysical properties of the indole ring system have made its derivatives attractive candidates for applications in material science. acs.org Their electron-rich nature and rigid, planar structure are beneficial for creating functional organic materials. nih.gov

Organic Electronics: Indoloindoles, a class of N-heteroacenes, are being explored for their performance in photovoltaic devices. nih.gov These materials are typically air-stable and possess tunable electronic properties, making them suitable for use in:

Organic Light-Emitting Diodes (OLEDs) nih.govrsc.org

Organic Field-Effect Transistors (OFETs) nih.gov

Organic Solar Cells nih.gov

For instance, organoboron compounds constructed through the tautomerization of 1H-indole to 3H-indole have been developed for red OLEDs, achieving high efficiency and excellent color purity. rsc.org

Photochromic Materials: Photochromic molecules can reversibly change their optical properties upon irradiation with light, making them useful for applications like optical data storage and molecular switches. Indole derivatives have been incorporated into diarylethene-based photochromic compounds. These materials exhibit high cyclization quantum yields and efficient fluorescence modulation, properties that are beneficial for developing light-controllable electronics. jcu.edu.aujcu.edu.au

The development of these advanced materials often relies on sophisticated synthetic methods to create precisely functionalized indole derivatives that exhibit the desired physical and electronic characteristics. acs.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of polysubstituted indoles is a well-established field, yet there is always room for improvement in terms of efficiency, cost-effectiveness, and environmental impact. nih.gov Traditional methods like the Fischer, Bischler, and Madelung syntheses often require harsh conditions and can have limitations regarding substrate scope and regioselectivity. rsc.org Future research should focus on developing novel, more efficient synthetic routes to 1-ethyl-2,3-dimethyl-1H-indol-5-amine and its analogs.

Promising areas for development include:

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single flask to form a complex product, offer significant advantages in terms of step economy and waste reduction. tandfonline.com A one-pot, three-component protocol based on a Fischer indolisation–indole (B1671886) N-alkylation sequence has been shown to be rapid and high-yielding for 1,2,3-trisubstituted indoles. rsc.org Adapting such a strategy for the synthesis of this compound could streamline its production.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. mdpi.comnih.govresearchgate.net The application of flow chemistry to classic indole syntheses, such as the Heumann and Fischer methods, has demonstrated higher yields and shorter reaction times. mdpi.comacs.org Investigating a flow-based synthesis for this compound could lead to a more efficient and scalable manufacturing process.

Catalyst-Free and Green Chemistry Approaches: The development of synthetic methods that avoid the use of expensive or toxic catalysts and solvents is a key goal of green chemistry. openmedicinalchemistryjournal.com Research into catalyst-free reactions, potentially using microwave irradiation or ultrasound sonication in environmentally benign solvents like ethanol-water mixtures, could provide a more sustainable route to this compound. tandfonline.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot, Multi-Component Reactions | Increased step economy, reduced waste, operational simplicity. tandfonline.com | Development of a regioselective three-component reaction involving an appropriately substituted aniline (B41778), a ketone, and an ethylating agent. rsc.org |

| Continuous Flow Chemistry | Improved yield and purity, shorter reaction times, enhanced safety and scalability. mdpi.comacs.org | Adaptation of established indole syntheses (e.g., Fischer, Heumann) to a continuous flow setup for the specific target molecule. mdpi.comacs.org |

| Green Chemistry Methods | Reduced environmental impact, lower cost, avoidance of hazardous materials. openmedicinalchemistryjournal.com | Exploration of catalyst-free conditions, use of benign solvents, and energy-efficient techniques like microwave or ultrasound. tandfonline.com |

Advanced Mechanistic Studies on Cellular and Molecular Targets

The biological activity of indole derivatives is vast, stemming from their ability to interact with a wide array of cellular and molecular targets. nih.gov For this compound, a critical future direction is the elucidation of its precise mechanism of action. While some dimethylaminoethyl-indole analogs are known to be agonists for the 5-HT1D receptor, the specific targets of this compound are not well-defined. nih.govnih.gov

Future mechanistic studies could involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific protein targets of this compound. Given the activities of similar indole structures, potential targets could include protein kinases (e.g., EGFR, VEGFR), tubulin, histone deacetylases (HDACs), and cyclooxygenase (COX) enzymes. nih.govnih.govmdpi.commdpi.com

Biochemical and Cellular Assays: Once potential targets are identified, detailed in vitro biochemical assays are needed to quantify the compound's binding affinity and inhibitory or agonistic activity. Cellular assays can then be used to confirm the compound's effect on specific signaling pathways and cellular processes, such as cell cycle progression, apoptosis, and inflammation. nih.gov

Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the compound in complex with its target protein(s) can provide atomic-level insights into the binding mode. This information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective analogs. nih.gov

| Potential Target Class | Examples | Rationale based on Indole Scaffold |

|---|---|---|

| Protein Kinases | EGFR, VEGFR, HER2 | Many indole derivatives are potent kinase inhibitors, a key strategy in cancer therapy. nih.govacs.org |

| Cytoskeletal Proteins | Tubulin | Indole-based compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govmdpi.com |

| Epigenetic Modifiers | Histone Deacetylases (HDACs) | Indole derivatives have been developed as HDAC inhibitors for cancer treatment. nih.gov |

| Inflammatory Enzymes | COX-1, COX-2 | The indole scaffold is present in well-known anti-inflammatory drugs like indomethacin. nih.govmdpi.com |

| Serotonin (B10506) Receptors | 5-HT Receptors | Many indole-based compounds, particularly tryptamine (B22526) derivatives, are known to interact with serotonin receptors. nih.govdrugbank.com |

Exploration of New Biological Activities beyond Current Scope

The indole scaffold is often described as a "privileged structure" due to its wide range of pharmacological properties. researchgate.net While analogs of this compound have been investigated as 5-HT receptor agonists, the full therapeutic potential of this specific compound remains largely untapped. nih.govnih.gov A systematic exploration of its biological activities could uncover novel applications.

Future research should include screening for:

Anticancer Activity: Indole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerases. nih.gov Screening against a panel of cancer cell lines, including those for breast, colon, and liver cancer, could reveal antiproliferative properties. nih.govnih.gov

Antimicrobial and Antiviral Activity: The indole nucleus is a component of many natural and synthetic compounds with antimicrobial, antifungal, and antiviral properties. researchgate.netchula.ac.th Testing against a range of pathogenic bacteria, fungi, and viruses could identify new therapeutic uses in infectious diseases.

Anti-inflammatory Activity: Given that some indole derivatives are potent inhibitors of inflammatory pathways, such as those involving COX enzymes, evaluating the anti-inflammatory potential of this compound is a logical next step. nih.govmdpi.com

Neuroprotective and CNS Activity: The structural similarity of the indole core to neurotransmitters like serotonin suggests potential applications in neurological disorders. researchgate.net Investigations into its effects on neuroinflammation, neurodegeneration, and other CNS-related pathways could be fruitful.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. mdpi.com These computational tools can be used to predict the biological activity of new compounds, optimize their properties, and even design novel molecules from scratch. nih.govresearchgate.net Applying AI and ML to the this compound scaffold could significantly accelerate the development of new drug candidates.

Future applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms to build QSAR models that can predict the biological activity of new analogs of this compound based on their chemical structures. acs.org This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Employing generative AI models to design novel indole derivatives with desired properties, such as high potency for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Toxicology: Using AI to predict the potential toxicity of new compounds early in the drug discovery process, helping to reduce the likelihood of late-stage failures. acs.org

Retrosynthesis Prediction: AI tools can now predict synthetic routes for complex molecules, which could aid in developing more efficient syntheses for novel derivatives of this compound. chemrxiv.org

By systematically pursuing these future research directions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.